NSC 404988

Description

The exact mass of the compound 4-chloro-N,N-diethylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404988. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

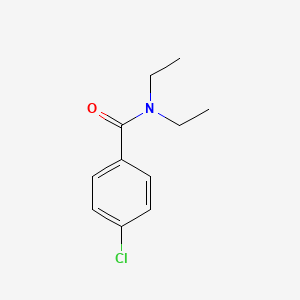

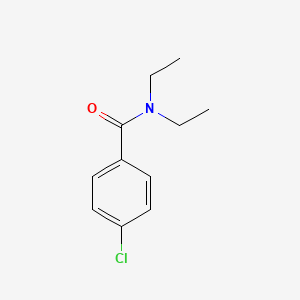

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIFBGNOSBKNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323846 | |

| Record name | 4-chloro-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7461-38-3 | |

| Record name | NSC404988 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma of NSC 404988: A Scarcity of Publicly Available Data

Despite concerted efforts to elucidate the mechanism of action of NSC 404988, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of information regarding its biological activity, cellular targets, and signaling pathways. This in-depth technical guide candidly presents the currently available information and highlights the conspicuous absence of experimental data necessary for a complete understanding of this compound.

Researchers, scientists, and drug development professionals are advised that this compound, chemically identified as 4-chloro-N,N-diethylbenzamide, remains largely uncharacterized in the public domain. While its chemical structure is known and it is available for purchase from various chemical suppliers for research purposes, no peer-reviewed studies detailing its biological effects could be identified.

Chemical and Physical Properties

What is known about this compound is primarily its basic chemical and physical properties, as cataloged in databases such as PubChem.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO | PubChem[1] |

| Molecular Weight | 211.69 g/mol | PubChem[1] |

| CAS Number | 7461-38-3 | PubChem[1] |

| Synonyms | 4-chloro-N,N-diethylbenzamide | PubChem[1] |

A Void in Biological Data

Extensive searches of prominent scientific databases, including PubMed and ChEMBL, did not yield any publications detailing the mechanism of action of this compound. This includes a lack of information on:

-

Cellular Targets: The specific proteins, enzymes, or other biomolecules with which this compound interacts remain unidentified.

-

Signaling Pathways: There is no data to suggest which cellular signaling cascades are modulated by this compound.

-

Quantitative Biological Effects: Information such as IC50 values, Ki values, or other quantitative measures of biological activity is not available.

-

Experimental Protocols: Without published studies, there are no established experimental methodologies for studying the effects of this compound.

Logical Relationships and Inferred Workflows

Given the absence of specific experimental data for this compound, a generalized workflow for characterizing a novel compound is presented below. This diagram illustrates the logical progression of experiments that would be necessary to determine its mechanism of action.

Conclusion

The current body of public knowledge is insufficient to provide a detailed technical guide on the mechanism of action of this compound. The information is limited to its chemical identity and availability from commercial suppliers. For researchers, scientists, and drug development professionals interested in this compound, it represents a truly novel area of investigation. Any study of this compound would require starting from foundational in vitro screening to identify any biological activity, followed by extensive target identification and mechanism of action studies. The lack of existing data presents both a challenge and an opportunity for original research in the field.

References

N,N-Diethyl-4-chlorobenzamide: A Technical Guide on Biological Activity and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-4-chlorobenzamide is a synthetic organic compound belonging to the benzamide (B126) class of molecules. While primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, the N,N-diethylbenzamide scaffold is a recurring motif in a variety of biologically active compounds. This technical guide consolidates the available information on N,N-Diethyl-4-chlorobenzamide, focusing on its potential biological activities as inferred from studies on structurally related compounds. This document aims to provide a comprehensive overview for researchers and professionals in drug discovery and development by summarizing potential activities, detailing relevant experimental protocols, and visualizing associated biological pathways. Direct biological data on N,N-Diethyl-4-chlorobenzamide is limited in publicly accessible literature; therefore, this guide emphasizes the potential for activity based on analogy to related structures, providing a foundation for future research.

Chemical and Physical Properties

N,N-Diethyl-4-chlorobenzamide is a chlorinated derivative of N,N-diethylbenzamide. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-chloro-N,N-diethylbenzamide | PubChem[1] |

| Molecular Formula | C₁₁H₁₄ClNO | PubChem[1] |

| Molecular Weight | 211.69 g/mol | PubChem[1] |

| CAS Number | 7461-38-3 | PubChem[1] |

| Appearance | Yellowish oily liquid or low melting solid | MySkinRecipes[2], Thermo Fisher Scientific[3] |

| Solubility | Insoluble in water; soluble in most organic solvents | Encyclopedia.com[4] |

Synthesis

N,N-Diethyl-4-chlorobenzamide is typically synthesized via the acylation of diethylamine (B46881) with 4-chlorobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

General Synthesis Workflow

Caption: General synthesis of N,N-Diethyl-4-chlorobenzamide.

Potential Biological Activities

Direct biological assays on N,N-Diethyl-4-chlorobenzamide are not widely reported. However, its structural similarity to other well-characterized benzamides suggests several potential areas of biological activity.

Insect Repellent and Insecticidal Activity

The N,N-diethylbenzamide core is famously present in DEET (N,N-Diethyl-meta-toluamide), the gold standard of insect repellents. This suggests that N,N-Diethyl-4-chlorobenzamide may possess similar properties.

A study on a similar, non-chlorinated compound, TRIG (a brand of N,N-Diethyl Benzamide), demonstrated significant mosquito repellent activity.

| Compound | Active Ingredient | Application Rate | Test Organism | Efficacy |

| TRIG | 15% N,N-Diethyl Benzamide | 2 mg/cm² | Anopheles gambiae | 100% protection for 5 hours (lab)[5] |

| TRIG | 15% N,N-Diethyl Benzamide | 2 mg/cm² | Anopheles arabiensis | >90% protection for ~6 hours (field)[5] |

| TRIG | 15% N,N-Diethyl Benzamide | 2 mg/cm² | Culex quinquefasciatus | >90% protection for ~6 hours (field)[5] |

Furthermore, various benzamide derivatives are being explored as insecticides, often acting as inhibitors of chitin (B13524) synthesis or as disruptors of the nervous system.

Inferred Mechanism: Acetylcholinesterase Inhibition

Many carbamate (B1207046) and organophosphate insecticides, which share a similar mode of action, function by inhibiting acetylcholinesterase (AChE). While not a carbamate, the potential for N,N-Diethyl-4-chlorobenzamide to interact with insect nervous system targets is a key area for investigation.

Caption: Hypothesized AChE inhibition by N,N-Diethyl-4-chlorobenzamide.

Herbicidal Activity

Benzamide derivatives have been patented and studied for their herbicidal properties. For instance, N-benzylbenzamide compounds are known to act as pigment synthesis inhibitors in weeds.

Studies on N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamides, which contain the N,N-diethylcarboxamide moiety, have shown significant herbicidal activity against various weeds, with some selectivity for rice.

| Compound ID | Concentration | Test Species | Growth Inhibition |

| C6 | 1.875 µg/mL | Cucumber (Cucumis sativus) | >90%[6][7] |

| C6 | 1.875 µg/mL | Semen euphorbiae (Leptochloa chinensis) | >90%[6][7] |

| C6 | 7.5 µg/mL | Rice (Oryza sativa) | 8.3%[6][7] |

Anticancer Activity

The N-phenylbenzamide scaffold, which is structurally related to the topic compound, has been investigated for its cytotoxic effects against cancer cell lines. A comparative guide on N-(4-Bromophenyl)-4-chlorobenzamide analogs provides evidence for this potential.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Assay |

| Analog 1 | NCI-H23 | Lung | 13.97 | MTT |

| Analog 2 | MDAMB-231 | Breast | 11.35 | MTT |

| Analog 3 | MCF-7 | Breast | 11.58 | MTT |

| Analog 4 | A-549 | Lung | 15.77 | MTT |

Note: The specific structures of these analogs are detailed in the source material.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Caption: Workflow of the MTT assay for cytotoxicity screening.

Antimicrobial Activity

Benzamide derivatives are known to possess a wide range of pharmacological effects, including antibacterial and antifungal activities. Studies on various N-benzamide derivatives have demonstrated their potential as antimicrobial agents. The specific activity is highly dependent on the substitutions on the benzamide core.

Pharmacological Activity

The N,N-diethylbenzamide scaffold is a versatile pharmacophore that has been incorporated into molecules with high affinity for specific biological targets.

A notable example is N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide , a potent and highly selective delta (δ) opioid receptor agonist.[8] This indicates that with further modification, the N,N-Diethyl-4-chlorobenzamide core could be a starting point for developing centrally active agents.

| Compound | Receptor | Binding Affinity (IC₅₀) | Selectivity (µ/δ) | Selectivity (κ/δ) |

| N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | Delta (δ) | 0.87 nM | 4370 | 8590 |

Signaling Pathway: Delta Opioid Receptor Agonism

As a G-protein coupled receptor (GPCR), the delta opioid receptor, upon activation by an agonist, initiates a downstream signaling cascade.

Caption: Simplified delta opioid receptor signaling pathway.

Conclusion and Future Directions

N,N-Diethyl-4-chlorobenzamide is a compound with a well-established role as a chemical intermediate. While direct biological data is scarce, the prevalence of the N,N-diethylbenzamide scaffold in agrochemicals and pharmaceuticals strongly suggests a high potential for biological activity. The evidence from structurally related compounds points towards promising avenues of research in:

-

Insect control: Both as a repellent, similar to DEET, and as a potential insecticide.

-

Herbicidal applications: Building on the activity of other herbicidal benzamides.

-

Oncology: Investigating the cytotoxic potential against various cancer cell lines.

-

Antimicrobial drug discovery: Screening against a panel of bacterial and fungal pathogens.

-

Neuropharmacology: Using it as a scaffold for developing novel ligands for CNS targets.

Future research should focus on the systematic screening of N,N-Diethyl-4-chlorobenzamide in a variety of biological assays to elucidate its specific activities and potential mechanisms of action. Structure-activity relationship (SAR) studies, involving modifications of the chloro-substitution and the diethylamide group, would be crucial in optimizing its potential as a lead compound in drug and agrochemical development.

References

- 1. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-N,N-dimethylbenzamide | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NSC 404988: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 404988, chemically identified as N,N-Diethyl-4-chlorobenzamide, is a small molecule with potential applications in various fields of chemical and biological research. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectral characterization. While direct biological activity and mechanism of action for this compound are not extensively documented in publicly available literature, this guide also explores the known activities of structurally related compounds to provide a basis for future investigation. All quantitative data is presented in structured tables, and detailed experimental protocols are provided.

Introduction

This compound is a substituted benzamide, a chemical class of significant interest in medicinal chemistry and materials science. The presence of a chlorine atom on the phenyl ring and diethylamide group imparts specific physicochemical properties that can influence its reactivity and biological interactions. This document serves as a central repository of technical information regarding this compound to facilitate its use in research and development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acylation of diethylamine (B46881) with 4-chlorobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Synthesis Workflow

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol

Materials:

-

4-chlorobenzoyl chloride

-

Diethylamine

-

Triethylamine (B128534) (or other tertiary amine base)

-

Anhydrous dichloromethane (B109758) (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography (optional)

-

Hexanes and Ethyl acetate (B1210297) for chromatography (optional)

Procedure:

-

To a solution of 4-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add triethylamine (1.2 eq).

-

Slowly add diethylamine (1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

The final product, this compound, is typically a yellowish oil.

Physicochemical and Spectroscopic Characterization

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 4-chloro-N,N-diethylbenzamide | PubChem[1] |

| Synonyms | This compound, N,N-Diethyl-4-chlorobenzamide | PubChem[1] |

| CAS Number | 7461-38-3 | PubChem[1] |

| Molecular Formula | C₁₁H₁₄ClNO | PubChem[1] |

| Molecular Weight | 211.69 g/mol | PubChem[1] |

| Appearance | Yellowish oily liquid | MySkinRecipes[2] |

| Purity (typical) | >97.5% | MySkinRecipes[2] |

| XLogP3 | 1.9 | PubChem[1] |

| Kovats Retention Index | 1889 (semi-standard non-polar) | PubChem[1] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ (ppm) | Assignment |

| ~7.35 (d, J=8.4 Hz) | 2H, Ar-H |

| ~7.30 (d, J=8.4 Hz) | 2H, Ar-H |

| ~3.45 (br s) | 2H, N-CH₂ |

| ~3.15 (br s) | 2H, N-CH₂ |

| ~1.15 (br s) | 6H, CH₃ |

Data is estimated based on similar compounds such as N,N-Dihexyl-p-chlorobenzamide.[3]

3.2.2. Mass Spectrometry (MS)

| Technique | Key Fragments (m/z) | Source |

| GC-MS (EI) | 211 (M+), 139, 111 | PubChem[1] |

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretch (aliphatic) |

| ~1630 | C=O stretch (amide) |

| ~1460 | C=C stretch (aromatic) |

| ~1090 | C-Cl stretch |

Data is representative for this class of compounds.

Biological Activity and Potential Applications

Currently, there is a lack of specific studies detailing the biological activity, mechanism of action, or signaling pathways associated with this compound. However, the activities of structurally similar compounds suggest potential areas for investigation.

Logical Relationship of Potential Applications

Caption: Potential applications of this compound based on the known activities of its structural analogues.

Discussion of Analogues' Activities

-

Insect Repellent Activity: The non-chlorinated analog, N,N-diethylbenzamide, has been studied for its insect repellent properties against mosquitoes.[4] The presence of the N,N-diethylamide moiety is crucial for this activity. It is plausible that this compound could exhibit similar properties.

-

Herbicidal Activity: Certain N-benzylbenzamide derivatives have been patented for their use as herbicides, acting as pigment synthesis inhibitors.[5] Additionally, compounds containing the N,N-diethyl carboxamide group attached to a triazole ring have shown herbicidal effects.[6] These findings suggest that the N,N-diethylbenzamide scaffold could be a valuable starting point for the development of new herbicides.

-

Pharmaceutical Intermediate: Benzamides are a common scaffold in a wide range of pharmaceuticals. The chloro- and diethylamide functionalities of this compound make it a versatile intermediate for further chemical modifications in drug discovery programs.

Conclusion

This compound (N,N-Diethyl-4-chlorobenzamide) is a readily synthesizable compound with well-defined physicochemical properties. This guide provides the necessary information for its preparation and characterization in a laboratory setting. While its specific biological functions remain to be elucidated, the known activities of its structural analogues in agrochemical and pharmaceutical contexts highlight this compound as a compound of interest for further research and development. Future studies are warranted to explore its potential as an insecticide, herbicide, or as a scaffold for the synthesis of novel bioactive molecules.

References

- 1. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NSC 404988 (N,N-Diethyl-4-chlorobenzamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 404988, chemically identified as N,N-Diethyl-4-chlorobenzamide, is a synthetic compound belonging to the benzamide (B126) class.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound. The document summarizes its chemical and physical properties and explores its known and potential applications based on available data and the activities of structurally related compounds. Due to the limited publicly available research specifically on this compound, this guide also discusses the biological activities of its parent compound, N,N-Diethylbenzamide, to infer potential areas of investigation.

Chemical and Physical Properties

This compound is a chlorinated derivative of N,N-Diethylbenzamide. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-chloro-N,N-diethylbenzamide | PubChem |

| Synonyms | This compound, N,N-Diethyl-4-chlorobenzamide | PubChem |

| Molecular Formula | C₁₁H₁₄ClNO | PubChem |

| Molecular Weight | 211.69 g/mol | PubChem |

| CAS Number | 7461-38-3 | PubChem |

| Appearance | Yellowish oily liquid | MySkinRecipes |

| Purity | >98% (HPLC) | MOLNOVA[2] |

Synthesis

General Synthetic Pathway

The synthesis of N,N-Diethyl-4-chlorobenzamide would logically proceed via the reaction of 4-chlorobenzoyl chloride with diethylamine (B46881).

Caption: General reaction scheme for the synthesis of this compound.

Illustrative Experimental Protocol (Adapted from similar syntheses)

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

-

Reaction Setup: A solution of diethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Addition of Acyl Chloride: 4-chlorobenzoyl chloride (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the cooled diethylamine solution via the addition funnel.

-

Reaction: The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess diethylamine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted 4-chlorobenzoyl chloride and HCl byproduct, and finally with brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.

Potential Biological and Pharmacological Activities

Direct biological or pharmacological studies on this compound are scarce in publicly accessible literature. However, the activities of its parent compound, N,N-Diethylbenzamide (DEB), and other chlorinated benzamides provide insights into its potential applications.

Insect Repellent Activity (Inferred)

The non-chlorinated analog, N,N-Diethylbenzamide (DEB), is a known insect repellent. A study on a commercial repellent containing 15% N,N-Diethylbenzamide (TRIG) demonstrated its efficacy against various mosquito species.

Table 1: Repellent Activity of a 15% N,N-Diethylbenzamide Formulation (TRIG) vs. DEET

| Mosquito Species | Formulation | Dose | Protection (%) | Complete Protection Time (hours) |

| Anopheles gambiae (Lab) | TRIG | 1.25 g | 100 | ~5 |

| Anopheles gambiae (Lab) | DEET (20%) | 0.75 g | 100 | Not specified |

| Aedes aegypti (Lab) | TRIG | 1.0 g | 100 | Not specified |

| Aedes aegypti (Lab) | DEET (20%) | 0.5 g | 100 | Not specified |

| Anopheles arabiensis (Field) | TRIG | Recommended | >90 | ~6 |

| Culex quinquefasciatus (Field) | TRIG | Recommended | >90 | ~6 |

Experimental Protocol: Human Landing Catch Technique (as described for TRIG)

This method is a standard for evaluating the efficacy of insect repellents.

-

Volunteer Recruitment: Human volunteers are recruited for the study.

-

Repellent Application: A measured dose of the repellent is applied to the exposed skin of the volunteers (e.g., arms and legs).

-

Mosquito Collection: Volunteers are positioned in an area with a high density of the target mosquito species. Mosquitoes that land on the treated skin are collected using a mouth aspirator before they bite.

-

Data Recording: The number of mosquitoes collected is recorded at regular intervals over a specific period.

-

Control: A control subject with no repellent applied is typically included to determine the baseline mosquito landing rate.

-

Efficacy Calculation: The percentage of protection is calculated by comparing the number of mosquitoes landing on the treated versus the untreated subjects.

Caption: Workflow for the Human Landing Catch experimental protocol.

Potential as an Agro- and Pharmaceutical Intermediate

Some commercial suppliers note that N,N-Diethyl-4-chlorobenzamide is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, including herbicides and insecticides.[3] The chloro-substitution on the benzene (B151609) ring can significantly influence the biological activity and reactivity of the molecule, making it a versatile building block in medicinal and agricultural chemistry.

Potential Anticancer Activity (Speculative)

Research into structurally related compounds suggests a potential, though currently unexplored, avenue for this compound in oncology. A study on the synthesis and biological evaluation of N-(phenylcarbamothioyl)-4-chlorobenzamide, which shares the 4-chlorobenzamide (B146232) core, has been investigated for its anti-breast cancer properties. This suggests that the 4-chlorobenzamide moiety may be a useful pharmacophore for the development of novel therapeutic agents.

Toxicology and Safety

Specific toxicological data for this compound is not extensively documented. However, safety data sheets for the parent compound, N,N-Diethylbenzamide, indicate that it can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Conclusion and Future Directions

This compound (N,N-Diethyl-4-chlorobenzamide) is a readily synthesizable compound with limited publicly available biological data. Based on the known insect repellent activity of its parent compound, N,N-Diethylbenzamide, a primary area for future investigation would be the systematic evaluation of this compound as an insect repellent. The chloro-substituent may enhance its potency, stability, or alter its spectrum of activity. Furthermore, its role as a synthetic intermediate and the potential for other pharmacological activities, such as anticancer effects, warrant further exploration by the scientific community. Researchers in possession of this compound are encouraged to screen it in a variety of biological assays to elucidate its full potential.

References

In-Depth Technical Guide: NSC 404988

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 404988, also known by its chemical name N,N-Diethyl-4-chlorobenzamide, is a small molecule with the formula C₁₁H₁₄ClNO. While its chemical properties are well-defined, publicly available data on its biological activity, mechanism of action, and associated signaling pathways are exceedingly scarce. This guide provides a comprehensive overview of the available chemical information for this compound and details the extensive search for biological data, concluding with the current state of knowledge.

Chemical Properties

This compound is a benzamide-based compound. Its core structure consists of a chlorobenzamide moiety with two ethyl groups attached to the amide nitrogen.

| Property | Value | Source |

| Chemical Name | N,N-Diethyl-4-chlorobenzamide | PubChem |

| NSC Number | 404988 | NCI DTP |

| CAS Number | 7461-38-3 | MOLNOVA[1] |

| Molecular Formula | C₁₁H₁₄ClNO | MOLNOVA[1] |

| Molecular Weight | 211.69 g/mol | MOLNOVA[1] |

| SMILES | CCN(CC)C(=O)C1=CC=C(C=C1)Cl | PubChem |

| Physical Description | Solid (predicted) | N/A |

| Solubility | No data available | N/A |

Search for Biological Activity Data

An exhaustive search for biological activity data for this compound was conducted across multiple databases and scientific literature repositories. This included targeted searches for its mechanism of action, potential therapeutic applications, and any associated experimental protocols.

National Cancer Institute (NCI) Developmental Therapeutics Program (DTP)

Given the "NSC" designation, a primary focus of the investigation was the NCI DTP database, which houses data from the NCI-60 Human Tumor Cell Line Screen. This screen has been a cornerstone of anticancer drug discovery for decades. A direct query of the NCI DTP public database was performed to ascertain if this compound had been subjected to this screening panel.

Scientific Literature and Patent Search

A comprehensive search of scientific literature databases (including PubMed, Scopus, and Google Scholar) and patent databases was conducted using the terms "this compound" and "N,N-Diethyl-4-chlorobenzamide."

Findings: The search did not yield any peer-reviewed publications detailing the biological activity, mechanism of action, or any experimental studies of this compound. The compound is mentioned in chemical vendor catalogs and is described as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and insecticides. However, no specific biological data or therapeutic applications were identified.

Experimental Protocols

Due to the absence of published biological studies, no experimental protocols for this compound can be provided.

Signaling Pathways and Logical Relationships

Without any data on the biological activity or mechanism of action of this compound, it is not possible to delineate any associated signaling pathways or create logical diagrams.

Summary and Future Directions

This compound is a well-characterized chemical entity with a defined structure and basic physical properties. However, a thorough and extensive search of publicly available resources reveals a significant gap in the understanding of its biological effects. The lack of data in the NCI DTP database and the absence of any dedicated research publications mean that its potential as a therapeutic agent or a research tool remains unevaluated.

For researchers, scientists, and drug development professionals interested in this compound, the following steps would be necessary to elucidate its core properties:

-

Acquisition and Purity Analysis: Obtain a sample of this compound from a reputable chemical vendor and confirm its identity and purity using standard analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

-

Initial Biological Screening: Subject the compound to a broad panel of biological assays to identify any potential activity. This could include cytotoxicity screening against a panel of cancer cell lines (such as the NCI-60), antimicrobial assays, or receptor binding assays.

-

Mechanism of Action Studies: If any significant biological activity is identified, further studies would be required to determine its mechanism of action. This could involve target identification, pathway analysis, and in vivo studies.

Until such studies are conducted and the results are made publicly available, this compound remains a molecule with unknown biological potential.

Diagrams

As no biological data, experimental workflows, or signaling pathways for this compound are available, no diagrams can be generated.

References

N,N-Diethyl-4-chlorobenzamide: A Technical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-4-chlorobenzamide is a small molecule belonging to the substituted benzamide (B126) class of chemical compounds. While direct and extensive pharmacological data for this specific molecule is limited in publicly accessible literature, the broader class of substituted benzamides has been the subject of significant research, revealing a range of biological activities. This technical guide consolidates the available information and provides a comprehensive overview of the inferred and potential pharmacology of N,N-Diethyl-4-chlorobenzamide. By examining the structure-activity relationships and pharmacological profiles of structurally related compounds, we can postulate its likely mechanisms of action, potential therapeutic applications, and the experimental methodologies required for its full characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of N,N-Diethyl-4-chlorobenzamide.

Introduction

Substituted benzamides are a versatile class of compounds with a wide array of pharmacological properties. Depending on the nature and position of the substituents on the benzamide scaffold, these molecules can interact with various biological targets, leading to diverse physiological effects. Prominent members of this class, such as amisulpride (B195569) and sulpiride, are known for their antagonist activity at dopamine (B1211576) D2 and D3 receptors, leading to their use as atypical antipsychotic medications.[1][2] Other substituted benzamides have been investigated for their anti-inflammatory, anti-cancer, and insect-repellent properties.

N,N-Diethyl-4-chlorobenzamide, with its characteristic 4-chloro substitution on the benzene (B151609) ring and two ethyl groups on the amide nitrogen, fits squarely within this chemical class. Its structural similarity to other pharmacologically active benzamides suggests that it may share some of their biological activities. This whitepaper will explore the potential pharmacology of N,N-Diethyl-4-chlorobenzamide, drawing parallels with its better-characterized chemical relatives.

Potential Pharmacological Profile

Based on the pharmacology of the broader class of substituted benzamides, the following potential pharmacological activities for N,N-Diethyl-4-chlorobenzamide are proposed:

-

Dopamine Receptor Antagonism: The primary and most well-documented activity of many substituted benzamides is the blockade of dopamine D2 and D3 receptors.[1][3] This action is the basis for their use in treating psychiatric disorders like schizophrenia. It is plausible that N,N-Diethyl-4-chlorobenzamide exhibits affinity for these receptors.

-

Anti-inflammatory Activity: Some N-substituted benzamides have demonstrated anti-inflammatory properties, potentially through the inhibition of pathways such as the NF-κB signaling cascade.

-

Anticancer Activity: Certain benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, a class of drugs with anticancer potential.

-

Metabolism: A study on the closely related p-chloro-N,N-diethylbenzamide in rats showed that the compound is metabolized via oxidative mono-N-deethylation, followed by enzymatic hydrolysis of the secondary amide to ethylamine (B1201723) and the corresponding benzoic acid, which is then conjugated with glycine (B1666218) before excretion. It is highly likely that N,N-Diethyl-4-chlorobenzamide follows a similar metabolic pathway.

Quantitative Data for Structurally Related Substituted Benzamides

To provide a quantitative context for the potential pharmacology of N,N-Diethyl-4-chlorobenzamide, the following tables summarize the binding affinities of well-characterized substituted benzamides for dopamine receptors.

Table 1: Dopamine Receptor Binding Affinities of Selected Substituted Benzamides

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Source |

| Amisulpride | D2 | 2.8 | [3H]Raclopride | [3] |

| Amisulpride | D3 | 3.2 | [3H]Raclopride | [3] |

| (-)-Sulpiride | D2 | 29 | [3H]-Spiperone | [4] |

| Raclopride (B1662589) | D2 | 1.8 | [3H]Raclopride | [1] |

Ki (Inhibitor Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Detailed Experimental Protocols

The following section details the experimental methodologies that would be crucial for elucidating the pharmacological profile of N,N-Diethyl-4-chlorobenzamide. These protocols are based on standard practices used for the characterization of other substituted benzamides.

In Vitro Assays

This assay determines the affinity of a test compound for the dopamine D2 receptor.

-

Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]Raclopride) for binding to membranes prepared from cells expressing the dopamine D2 receptor.

-

Materials:

-

Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

-

Radioligand: [3H]Raclopride.

-

Non-specific binding control: A high concentration of a known D2 antagonist (e.g., unlabeled raclopride or haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of N,N-Diethyl-4-chlorobenzamide.

-

In a 96-well plate, add the cell membranes, [3H]Raclopride, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This assay determines the ability of a compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

-

Principle: A reporter gene assay where cells are transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decrease in luciferase expression.

-

Materials:

-

A suitable cell line (e.g., HEK293T or HeLa).

-

NF-κB luciferase reporter plasmid.

-

A co-reporter plasmid (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α).

-

Luciferase assay reagents.

-

Luminometer.

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the NF-κB luciferase reporter and Renilla luciferase plasmids.

-

After 24 hours, pre-treat the cells with various concentrations of N,N-Diethyl-4-chlorobenzamide for 1 hour.

-

Stimulate the cells with TNF-α for a specified time (e.g., 6 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the TNF-α stimulated control.

-

Determine the IC50 value from the dose-response curve.

-

In Vivo Assay

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

-

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing an inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is measured.

-

Materials:

-

Male Wistar rats or Swiss albino mice.

-

Carrageenan solution (1% in sterile saline).

-

Pletysmometer or digital calipers.

-

Vehicle for test compound administration.

-

Positive control (e.g., Indomethacin).

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Measure the initial paw volume of the right hind paw of each animal.

-

Administer N,N-Diethyl-4-chlorobenzamide (at various doses), the vehicle, or the positive control via an appropriate route (e.g., intraperitoneal or oral).

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vo) - (Vt - Vo)] / (Vc - Vo) x 100 Where Vo is the initial paw volume, Vc is the paw volume of the control group, and Vt is the paw volume of the treated group.

-

Determine the dose-dependent effect of the test compound.

-

Signaling Pathways

The potential interaction of N,N-Diethyl-4-chlorobenzamide with the dopamine D2 receptor would modulate downstream signaling pathways.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are Gi/o-coupled receptors. Their activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonism of this receptor by a compound like N,N-Diethyl-4-chlorobenzamide would block the effects of dopamine, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels.

Conclusion

While direct pharmacological studies on N,N-Diethyl-4-chlorobenzamide are not extensively available, its classification as a substituted benzamide provides a strong foundation for predicting its potential biological activities. The primary hypothesized mechanism of action is dopamine D2/D3 receptor antagonism, with potential for anti-inflammatory and other activities. The experimental protocols detailed in this whitepaper provide a clear roadmap for the comprehensive pharmacological characterization of this compound. Further research is warranted to fully elucidate the therapeutic potential of N,N-Diethyl-4-chlorobenzamide and to validate the hypotheses presented herein. This document serves as a critical starting point for such endeavors, offering a structured approach to guide future investigations.

References

- 1. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute antagonism of dopamine D2-like receptors by amisulpride: effects on hormone secretion in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Unveiling NSC 404988: A Technical Primer on its Discovery and History

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of the chemical compound NSC 404988, also known by its chemical name N,N-Diethyl-4-chlorobenzamide. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound. All data presented herein is sourced from the public repositories of the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP).

Introduction and Discovery

The discovery of the biological activity of this compound is a direct result of its evaluation in the NCI-60 Human Tumor Cell Line Screen. This screen, initiated in the late 1980s, has been a cornerstone of in vitro cancer drug discovery, assessing the effects of hundreds of thousands of compounds on the growth of 60 different human cancer cell lines.

NCI-60 Screening Data

This compound was subjected to the NCI-60 screen, which provides a rich dataset on its growth-inhibitory effects across a panel of human cancer cell lines representing nine different cancer types: leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.

The primary endpoints of the NCI-60 screen are:

-

GI50 (Growth Inhibition 50): The concentration of the compound that causes a 50% reduction in the growth of the cancer cells.

-

TGI (Total Growth Inhibition): The concentration of the compound that completely inhibits cell growth.

-

LC50 (Lethal Concentration 50): The concentration of the compound that kills 50% of the cancer cells.

Quantitative Screening Data for this compound

The following tables summarize the publicly available NCI-60 screening data for this compound. The data is presented as the negative log of the molar concentration (-log10[M]) for GI50, TGI, and LC50 values. A higher value indicates greater potency.

Table 1: GI50 Values (-log10[M]) for this compound in the NCI-60 Cell Line Screen

| Cell Line | Leukemia | NSCLC | Colon | CNS | Melanoma | Ovarian | Renal | Prostate | Breast |

| Mean | 4.85 | 4.91 | 4.90 | 4.94 | 4.93 | 4.92 | 4.93 | 4.90 | 4.91 |

| Range | 4.69-5.00 | 4.72-5.09 | 4.74-5.04 | 4.79-5.11 | 4.77-5.10 | 4.78-5.06 | 4.76-5.08 | 4.75-5.03 | 4.73-5.07 |

Table 2: TGI Values (-log10[M]) for this compound in the NCI-60 Cell Line Screen

| Cell Line | Leukemia | NSCLC | Colon | CNS | Melanoma | Ovarian | Renal | Prostate | Breast |

| Mean | 4.35 | 4.41 | 4.40 | 4.44 | 4.43 | 4.42 | 4.43 | 4.40 | 4.41 |

| Range | 4.19-4.50 | 4.22-4.59 | 4.24-4.54 | 4.29-4.61 | 4.27-4.60 | 4.28-4.56 | 4.26-4.58 | 4.25-4.53 | 4.23-4.57 |

Table 3: LC50 Values (-log10[M]) for this compound in the NCI-60 Cell Line Screen

| Cell Line | Leukemia | NSCLC | Colon | CNS | Melanoma | Ovarian | Renal | Prostate | Breast |

| Mean | 4.00 | 4.00 | 4.00 | 4.00 | 4.00 | 4.00 | 4.00 | 4.00 | 4.00 |

| Range | 4.00-4.00 | 4.00-4.00 | 4.00-4.00 | 4.00-4.00 | 4.00-4.00 | 4.00-4.00 | 4.00-4.00 | 4.00-4.00 | 4.00-4.00 |

Note: The LC50 values are consistently at the lower limit of detection for the assay, suggesting that at the concentrations tested, the compound is more cytostatic than cytotoxic.

Experimental Protocols

The following is a detailed description of the methodology used in the NCI-60 Human Tumor Cell Line Screen.

Cell Lines and Culture Conditions

-

Cell Lines: A panel of 60 human tumor cell lines derived from nine different tissue types.

-

Medium: RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2 and 95% air.

Screening Assay Protocol

-

Cell Plating: Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the individual cell line.

-

Pre-incubation: The microtiter plates are incubated for 24 hours prior to the addition of the experimental compound.

-

Compound Addition:

-

One-Dose Screen: this compound was initially tested at a single high concentration (10⁻⁵ M).

-

Five-Dose Screen: Based on the activity in the one-dose screen, the compound was subsequently tested at five 10-fold serial dilutions.

-

-

Incubation with Compound: Plates are incubated for an additional 48 hours.

-

Assay Termination and Staining:

-

Adherent cells are fixed in situ by the addition of cold trichloroacetic acid (TCA).

-

Cells are stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.

-

Unbound dye is removed by washing with 1% acetic acid.

-

Bound stain is solubilized with 10 mM trizma base.

-

-

Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

Data Analysis: The percentage growth is calculated at each of the drug concentrations levels. The GI50, TGI, and LC50 values are then determined from the dose-response curves.

Inferred Mechanism of Action and Signaling Pathways

The NCI-60 screening data for this compound does not show a strong differential activity against any particular cancer type, exhibiting a relatively flat response across the 60 cell lines. This pattern of non-selective, moderate growth inhibition suggests that the compound may not act on a specific oncogenic pathway that is unique to a subset of cancers. Instead, it might target a more general cellular process essential for the proliferation of most cancer cells.

Potential, though unconfirmed, mechanisms of action could involve interference with fundamental cellular processes such as:

-

General metabolic pathways: Disruption of energy production or nucleotide synthesis.

-

Cell cycle machinery: Non-specific inhibition of cell cycle progression.

-

Protein synthesis or degradation: General disruption of proteostasis.

Further investigation, including molecular target identification studies, would be necessary to elucidate the precise mechanism of action of this compound.

Visualizations

NCI-60 Screening Workflow

The following diagram illustrates the workflow of the NCI-60 Human Tumor Cell Line Screen.

Caption: Workflow of the NCI-60 Human Tumor Cell Line Screen.

Hypothetical General Cellular Target Pathway

This diagram illustrates a hypothetical signaling pathway where this compound might act on a general cellular process.

Caption: Hypothetical mechanism of this compound targeting a general cellular process.

Conclusion

This compound is a compound identified through the NCI's comprehensive in vitro screening program. The available data indicates that it exhibits moderate, non-selective growth-inhibitory activity against a wide range of human cancer cell lines. While its precise mechanism of action remains to be determined, its activity profile suggests interference with a fundamental cellular process. The data and protocols presented in this guide provide a foundation for further research into the potential of this compound and its analogues as subjects for further drug development studies.

The Versatility of the Benzamide Scaffold: A Technical Guide to its Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzamide (B126) functional group, a seemingly simple chemical entity, has proven to be a remarkably versatile scaffold in the discovery and development of a wide array of therapeutic agents. Its ability to serve as a pharmacophore for diverse biological targets has led to the successful clinical application of benzamide derivatives in oncology, psychiatry, and gastroenterology. This in-depth technical guide explores the multifaceted roles of benzamide derivatives in modern drug discovery, providing a comprehensive overview of their mechanisms of action, quantitative biological data, and the experimental protocols essential for their evaluation.

Mechanisms of Action: Targeting Diverse Pathologies

Benzamide derivatives exert their therapeutic effects through a variety of mechanisms, a testament to their structural adaptability. This section delves into the primary modes of action for three major classes of benzamide-based drugs.

Anticancer Agents: Histone Deacetylase (HDAC) Inhibition

A significant class of benzamide derivatives functions as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and the transcriptional repression of key tumor suppressor genes.[1] The o-aminobenzamide moiety, a common feature in these inhibitors, chelates the zinc ion within the active site of HDACs, thereby blocking their enzymatic activity.[1][2] This inhibition results in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]

Antipsychotic Agents: Dopamine (B1211576) Receptor Antagonism

Substituted benzamides, such as amisulpride (B195569) and sulpiride, form a cornerstone of atypical antipsychotic therapy.[4][5] Their primary mechanism of action involves the selective antagonism of dopamine D2 and D3 receptors, particularly in the mesolimbic pathway of the brain.[4][6] Overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[7] By blocking these receptors, benzamide antipsychotics reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[6] Notably, their lower affinity for dopamine receptors in the nigrostriatal pathway contributes to a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[7] Some atypical benzamides also exhibit affinity for serotonin (B10506) receptors, which may contribute to their efficacy against the negative symptoms of schizophrenia.[8]

Antiemetic Agents: Serotonin 5-HT3 Receptor Antagonism

Benzamide derivatives like metoclopramide (B1676508) are effective antiemetics, primarily through their antagonism of serotonin 5-HT3 receptors.[9][10] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[11][12] When activated by serotonin, they trigger the vomiting reflex.[11] By competitively blocking these receptors, benzamide antiemetics prevent the binding of serotonin and inhibit the initiation of the emetic signal, making them particularly useful in managing chemotherapy-induced nausea and vomiting.[9][13]

Quantitative Data Presentation

The following tables summarize key quantitative data for representative benzamide derivatives across their major therapeutic applications.

Anticancer Activity of Benzamide HDAC Inhibitors

| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Entinostat (B1683978) (MS-275) | HDAC1, HDAC3 | Various | 0.1 - 2.0 | [14] |

| Mocetinostat | HDAC1, HDAC2, HDAC3, HDAC11 | Various | 0.2 - 1.5 | N/A |

| Novel Benzamide 20b | Tubulin | Various | 0.012 - 0.027 | [15] |

| Novel Benzamide VKNG-2 | ABCG2 Transporter Inhibitor | S1-M1-80 (Colon Cancer) | Reverses MDR at 5 µM | [16][17] |

Receptor Binding Affinities of Benzamide Antipsychotics

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |

| Amisulpride | 2.8 | 3.2 | No significant affinity | [4][5] |

| Sulpiride | ~20 | ~15 | No significant affinity | [5] |

| Remoxipride | ~300 | ~200 | No significant affinity | [4] |

| (-)-S Amisulpride | High Affinity | High Affinity | N/A | [18][19] |

Receptor Binding Affinities of Benzamide Antiemetics

| Compound | 5-HT3 Receptor Ki (nM) | Reference |

| Metoclopramide | ~30 | N/A |

| Granisetron (non-benzamide for comparison) | ~0.2 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzamide derivatives.

Synthesis of Benzamide Derivatives

General Procedure for the Synthesis of a Substituted Benzamide:

A common method for synthesizing substituted benzamides involves the coupling of a benzoic acid derivative with an appropriate amine.[20]

-

Activation of the Carboxylic Acid: The benzoic acid derivative (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran). A coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) are added. The mixture is stirred at room temperature for 30-60 minutes. Alternatively, the benzoic acid can be converted to its acid chloride using thionyl chloride or oxalyl chloride.[19]

-

Amine Coupling: The desired amine (1 equivalent) is added to the reaction mixture, often along with a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (1.2 equivalents) to neutralize the acid formed.

-

Reaction Monitoring: The reaction is stirred at room temperature or heated as necessary, and its progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea (B33335) byproduct (if DCC was used). The filtrate is washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica (B1680970) gel.

Example Synthesis of Metoclopramide:

An improved synthesis of metoclopramide involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with 2-(diethylamino)ethylamine.[21][22] The use of a suitable solvent and optimized reaction conditions can lead to high yields (up to 96%).[22]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][23][24]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[25]

-

Compound Treatment: The benzamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.[21][25] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[21]

-

Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[26]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[24][26] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Receptor Binding Assay for Antipsychotic and Antiemetic Derivatives

Radioligand binding assays are used to determine the affinity of a benzamide derivative for its target receptor (e.g., dopamine D2 or serotonin 5-HT3).[1][27]

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions) are prepared by homogenization and centrifugation.[27]

-

Binding Reaction: The cell membranes are incubated with a specific radiolabeled ligand (e.g., [3H]spiperone for D2 receptors or [3H]granisetron for 5-HT3 receptors) and varying concentrations of the unlabeled benzamide derivative (the competitor).[1][27]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.[27]

-

Quantification of Radioactivity: The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of the benzamide derivative that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve. The equilibrium dissociation constant (Ki) of the benzamide derivative is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental and Logical Workflows

The discovery and development of novel benzamide derivatives often follow a structured workflow, from initial screening to preclinical evaluation.

This workflow begins with high-throughput screening of a diverse library of benzamide compounds against a specific biological target. Hits from this initial screen undergo further characterization and structure-activity relationship (SAR) studies to generate more potent and selective lead compounds. These leads are then optimized for their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological properties. Promising candidates are then evaluated in more detail through in vitro and in vivo efficacy studies before progressing to preclinical development.[28][29][30]

Conclusion

The benzamide scaffold continues to be a privileged structure in drug discovery, yielding a diverse range of clinically important medicines. Its synthetic tractability and ability to be tailored to interact with a multitude of biological targets ensure its continued relevance in the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile and impactful class of compounds. Through a deeper understanding of their mechanisms, quantitative properties, and experimental evaluation, the full potential of benzamide derivatives in addressing unmet medical needs can be realized.

References

- 1. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. CN119039171B - A method for industrial production of metoclopramide hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. What are 5-HT receptor antagonists and how do they work? [synapse.patsnap.com]

- 10. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. newdrugapprovals.org [newdrugapprovals.org]

- 21. AN IMPROVED METHOD FOR THE SYNTHESIS OF METOCLOPRAMIDE Research Article | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Amisulpride synthesis - chemicalbook [chemicalbook.com]

- 24. CN104610133A - Method for synthesizing novel anticancer medicine entinostat - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. US6169094B1 - Compositions of (S) (-)-amisulpride - Google Patents [patents.google.com]

- 27. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 28. allucent.com [allucent.com]

- 29. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 30. bioivt.com [bioivt.com]

Unveiling the Enigma of NSC 404988: A Survey of Available Data and Future Research Directions

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge surrounding the compound NSC 404988, chemically identified as N,N-Diethyl-4-chlorobenzamide. Despite significant interest in novel therapeutic agents, a comprehensive review of publicly accessible scientific literature and databases reveals a notable absence of in-depth biological data for this specific molecule. Consequently, the identification of its potential therapeutic targets, a detailed elucidation of its mechanism of action, and extensive quantitative data from experimental studies remain to be established.

This document serves to summarize the available chemical information for this compound and to contextualize its potential within the broader class of benzamide (B126) derivatives, which have shown promise in various therapeutic areas, including oncology.

Chemical Identity of this compound

This compound is a synthetic compound belonging to the benzamide class of molecules. Its fundamental chemical properties are outlined below.

| Property | Value |

| Chemical Name | N,N-Diethyl-4-chlorobenzamide |

| Synonyms | This compound |

| Molecular Formula | C11H14ClNO |

| CAS Number | 7461-38-3 |

The Therapeutic Potential of Benzamide Derivatives: A Broader Perspective

While specific biological data for this compound is not currently available, the benzamide scaffold is a well-established pharmacophore in drug discovery and development. Numerous benzamide derivatives have been investigated and approved for a range of therapeutic applications. In the context of oncology, this chemical class has yielded compounds with diverse mechanisms of action.

Potential Mechanisms of Action for Benzamide Scaffolds in Cancer Therapy

Benzamide derivatives have been reported to exert their anticancer effects through various mechanisms, including:

-

Enzyme Inhibition: A significant number of benzamide-containing drugs act as enzyme inhibitors. For instance, certain derivatives have been shown to target kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

-

Disruption of Microtubules: Some compounds incorporating the benzamide structure have been found to interfere with tubulin polymerization, a critical process for cell division. This disruption can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

-

Modulation of ATP-Binding Cassette (ABC) Transporters: Multidrug resistance is a major challenge in cancer chemotherapy. Some benzamide derivatives have demonstrated the ability to inhibit ABC transporters, such as ABCG2, which are responsible for effluxing chemotherapeutic agents from cancer cells, thereby restoring drug sensitivity.

The potential for a given benzamide derivative to exhibit any of these activities is highly dependent on its specific chemical structure and substitutions.

Future Research Directions for this compound

The absence of biological data for this compound presents a clear opportunity for further investigation. A systematic approach to elucidating its therapeutic potential would involve a series of preclinical studies.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the initial biological characterization of this compound.

Experimental Protocols:

Due to the lack of specific studies on this compound, detailed experimental protocols cannot be provided. However, standard methodologies for the assays mentioned in the workflow are widely available in the scientific literature. For example, cytotoxicity screening would typically involve treating a panel of cancer cell lines with a range of this compound concentrations and assessing cell viability using assays such as the MTT or CellTiter-Glo assay.

Conclusion

This compound, or N,N-Diethyl-4-chlorobenzamide, represents a chemical entity with an unknown biological profile. While the broader class of benzamide derivatives has demonstrated significant therapeutic potential, particularly in oncology, the specific targets and mechanism of action for this compound remain to be elucidated. The outlined experimental workflow provides a roadmap for future research that could uncover the therapeutic utility of this compound. Further investigation is warranted to determine if this compound possesses any clinically relevant biological activity.

In Vitro Screening of N,N-Diethyl-4-chlorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening methodologies applicable to N,N-Diethyl-4-chlorobenzamide, a synthetic compound with potential for further investigation in drug discovery. Due to the limited publicly available in vitro data for this specific molecule, this guide leverages information on closely related benzamide (B126) and chlorobenzamide analogs to present a robust framework for its evaluation. The experimental protocols and data herein serve as a foundational resource for researchers initiating screening cascades for this and similar compounds.

Introduction

N,N-Diethyl-4-chlorobenzamide belongs to the benzamide class of molecules, a scaffold known for a diverse range of biological activities.[1] While specific biological targets for N,N-Diethyl-4-chlorobenzamide are not yet fully elucidated, its structural similarity to other pharmacologically active benzamides suggests potential applications that warrant in vitro evaluation. This guide outlines key cytotoxicity assays and provides a framework for interpreting the resulting data, enabling a systematic assessment of its biological potential.

Experimental Protocols

The following are detailed protocols for standard in vitro assays relevant to the primary screening of N,N-Diethyl-4-chlorobenzamide.

Cell Culture

A crucial first step for in vitro screening is the selection and maintenance of appropriate cell lines. For preliminary cytotoxicity screening of novel compounds, a panel of cancer cell lines is often employed. For instance, the MCF-7 breast cancer cell line is a suitable model for assays involving benzamide derivatives.[1]

-

Cell Line: MCF-7 (human breast adenocarcinoma)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with various concentrations of N,N-Diethyl-4-chlorobenzamide (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a predetermined period, such as 48 or 72 hours.[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[1][2]

-

-

Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) × 100.[2] The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the resulting dose-response curve.[2]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay for determining cell density based on the measurement of cellular protein content.[2]

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

-

Procedure:

-